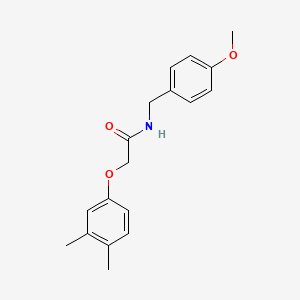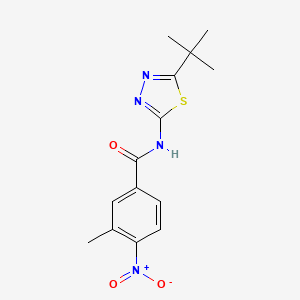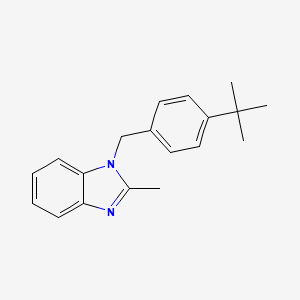![molecular formula C16H17N3O2S B5792913 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5792913.png)
4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinazolines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline is not fully understood. However, some studies have suggested that this compound may exert its biological activities through the inhibition of various signaling pathways, including the NF-κB pathway and the Akt/mTOR pathway. The inhibition of these pathways may lead to the suppression of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the protection of neurons against oxidative stress-induced damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline have been studied in a few research studies. Some of the notable effects of this compound include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the protection of neurons against oxidative stress-induced damage. These effects have been observed in both in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is not straightforward and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline. Some of the potential areas of research include the optimization of the synthesis method, the investigation of the mechanism of action, and the evaluation of the compound's toxicity. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various disease models. The development of novel derivatives of this compound may also be a promising avenue for future research.
Méthodes De Synthèse
The synthesis of 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline involves the reaction of 3-nitrobenzyl chloride with 4-methyl-5,6,7,8-tetrahydroquinazoline in the presence of a base such as sodium hydride. The resulting product is then treated with thiol to obtain the final compound. This method has been reported in a few studies and has been found to be a reliable route for the synthesis of 4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline.
Applications De Recherche Scientifique
4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline has been found to exhibit potential therapeutic applications in scientific research. Some of the notable research applications of this compound include its use as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. The anti-inflammatory activity of this compound has been reported in a few studies, where it was found to inhibit the production of pro-inflammatory cytokines. The anti-cancer activity of this compound has also been reported in a few studies, where it was found to induce apoptosis in cancer cells. The neuroprotective activity of this compound has been reported in a few studies, where it was found to protect against oxidative stress-induced neuronal damage.
Propriétés
IUPAC Name |
4-methyl-2-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-14-7-2-3-8-15(14)18-16(17-11)22-10-12-5-4-6-13(9-12)19(20)21/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKXEPVBOVKFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5792830.png)

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B5792840.png)
![isobutyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5792841.png)

![N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5792851.png)
![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5792855.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5792871.png)
![7-(2-furyl)-8-(2-methoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5792879.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5792888.png)


![N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5792917.png)
![5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5792918.png)